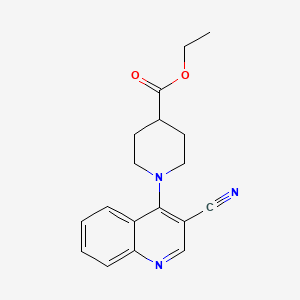

ethyl 1-(3-cyanoquinolin-4-yl)piperidine-4-carboxylate

Description

Ethyl 1-(3-cyanoquinolin-4-yl)piperidine-4-carboxylate (CAS: 1243085-17-7 or 919108-82-0) is a piperidine-based compound featuring a quinoline scaffold substituted with a cyano group at position 2. The piperidine ring is connected to the quinoline moiety at position 4 and carries an ethyl ester group at its 4-carboxylate position.

Properties

IUPAC Name |

ethyl 1-(3-cyanoquinolin-4-yl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O2/c1-2-23-18(22)13-7-9-21(10-8-13)17-14(11-19)12-20-16-6-4-3-5-15(16)17/h3-6,12-13H,2,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKSKJDCXGOHPKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=C(C=NC3=CC=CC=C32)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(3-cyanoquinolin-4-yl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline ring system, followed by the introduction of the cyano group and the piperidine ring. The final step involves esterification to introduce the ethyl carboxylate group.

Quinoline Ring Formation: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Cyano Group Introduction: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent such as potassium cyanide.

Piperidine Ring Formation: The piperidine ring can be formed through a cyclization reaction involving a suitable precursor like 1,5-diaminopentane.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-cyanoquinolin-4-yl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the substituents present on the quinoline and piperidine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium cyanide for nucleophilic substitution, bromine for electrophilic substitution.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline or piperidine derivatives.

Substitution: Formation of substituted quinoline or piperidine derivatives.

Scientific Research Applications

Ethyl 1-(3-cyanoquinolin-4-yl)piperidine-4-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmacologically active compounds.

Biological Research: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.

Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 1-(3-cyanoquinolin-4-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets in biological systems. The quinoline ring system can intercalate with DNA, inhibiting DNA replication and transcription. The cyano group can act as an electron-withdrawing group, enhancing the compound’s reactivity. The piperidine ring can interact with various receptors and enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Quinoline/Pyridine Core

Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate

- Structural Difference: Replaces the 3-cyano group with a tosyl (4-methylbenzenesulfonyl) group.

- Crystal structure analysis and Hirshfeld surface studies confirm its stable conformation .

- Biological Activity: Predicted antibacterial activity via docking studies, unlike the cyano analog, which lacks reported biological data .

Ethyl 1-(3-bromo-5-chloropyridin-4-yl)piperidine-4-carboxylate

- Structural Difference: Substitutes quinoline with a pyridine ring, featuring bromo and chloro groups at positions 3 and 3.

- Impact: Halogen atoms increase electrophilicity, making the compound reactive in cross-coupling reactions. The pyridine core reduces aromaticity compared to quinoline, altering electronic properties .

Piperidine Nitrogen Substituent Modifications

Ethyl 1-(2-chlorobenzyl)piperidine-4-carboxylate

- Structural Difference: Replaces the quinoline moiety with a 2-chlorobenzyl group.

- This modification is common in CNS-targeting drugs, as seen in analogs like phenoperidine and anileridine (opioid receptor ligands) .

- Synthetic Yield : 60.6% (lower than the 76.6% yield of the 4-methylbenzyl analog), indicating substituent-dependent reactivity .

Ethyl 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylate

- Structural Difference : Incorporates a sulfamoylbenzoyl group via amide coupling.

- Impact: The sulfonamide moiety introduces hydrogen-bonding capability, often utilized in enzyme inhibitors (e.g., carbonic anhydrase inhibitors). This contrasts with the cyanoquinoline analog’s dipole-driven interactions .

Heterocyclic Core Replacements

Ethyl 1-(5-(5-(3-hydroxyphenyl)thiophene-2-yl)-5-oxopentanoyl)piperidine-4-carboxylate

- Structural Difference: Replaces quinoline with a thiophene ring and a ketone-functionalized pentanoyl chain.

- This compound’s anti-schistosomal activity highlights the role of heterocycle choice in targeting parasitic enzymes .

Functional Group Variations

Ethyl 1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylate

- Structural Difference: Features a cyano group on a diphenylpropyl chain instead of quinoline.

- This structure is associated with higher logP values, influencing pharmacokinetics .

Ethyl 1-(2-chloroacetyl)piperidine-4-carboxylate

Comparative Data Table

Key Findings and Implications

- Quinoline vs. Pyridine/Thiophene: Quinoline-based analogs (e.g., the target compound) offer extended conjugation for π-stacking, while pyridine/thiophene analogs provide distinct electronic profiles for reactivity or target binding .

- Functional Group Effects: Cyano groups favor dipole interactions, sulfonamides enhance solubility and hydrogen bonding, and halogenated groups improve electrophilicity .

Biological Activity

Ethyl 1-(3-cyanoquinolin-4-yl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of the compound's biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

Structural Characteristics

The molecular structure of this compound includes:

- Piperidine Ring : A six-membered saturated nitrogen-containing ring.

- Quinoline Moiety : A bicyclic structure that contributes to its pharmacological properties.

- Cyano Group : Enhances the compound's reactivity and potential interactions with biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions, including:

- Condensation Reactions : Combining piperidine derivatives with cyanoquinoline precursors.

- Cyclization Techniques : Forming the quinoline structure from simpler aromatic compounds.

These methods are crucial for modifying the compound's structure to enhance its pharmacological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of piperidine and quinoline possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The structural diversity provided by the cyano group may enhance this activity.

Anticancer Activity

Preliminary investigations suggest that the compound may have anticancer properties. For example, related piperidine derivatives have shown promising results in inhibiting cancer cell proliferation in vitro, particularly against human liver cancer cell lines . The mechanism appears to involve the inhibition of key kinases associated with cancer progression.

Interaction Studies

Understanding how this compound interacts with biological targets is essential for elucidating its therapeutic potential. Initial studies may involve:

- Molecular Docking : To predict binding affinities to various receptors.

- In vitro Assays : To evaluate the compound's efficacy against specific targets.

Comparative Analysis with Related Compounds

To understand the unique features of this compound, a comparison with structurally similar compounds is beneficial. The following table summarizes key characteristics:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 4-piperidinecarboxylate | Basic piperidine structure | Lacks cyano substitution |

| Ethyl 1-(2-cyanopyridin-3-yl)piperidine | Pyridinic moiety | Different nitrogen heterocycle |

| 3-Cyanoquinoline | Cyanoquinoline only | No piperidine component |

This comparison highlights how the combination of both piperidine and cyanoquinoline functionalities in this compound may enhance its biological activity compared to simpler analogs.

Case Studies and Research Findings

Recent studies have focused on the pharmacological profiling of compounds similar to this compound. For instance:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.